cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Description
Properties
CAS No. |
733740-40-4 |
|---|---|
Molecular Formula |
C14H15ClO3 |
Molecular Weight |
266.72 g/mol |
IUPAC Name |
(1S,3R)-3-[2-(2-chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H15ClO3/c15-12-4-2-1-3-11(12)13(16)8-9-5-6-10(7-9)14(17)18/h1-4,9-10H,5-8H2,(H,17,18)/t9-,10+/m1/s1 |
InChI Key |
PXPWUZFGAJGNMQ-ZJUUUORDSA-N |
SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2Cl)C(=O)O |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CC(=O)C2=CC=CC=C2Cl)C(=O)O |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Stereoselective Cyclization via Thioketal Intermediate
A method adapted from stereoselective cyclopentanone synthesis (WO2007010387A2) involves:
- Alkylation of Succinic Acid Derivatives : Optically active 2-substituted succinic acid monoesters are alkylated with 2-chlorophenylacetyl chloride to introduce the aryl ketone moiety.
- Diol Formation : Reduction of the alkylated product yields a diol intermediate.
- Cyclization : Treatment with a sulfonylating agent (e.g., mesyl chloride) followed by bisalkylation with formaldehyde dimethylthioacetal (FAMSO) generates a thioketal S-oxide intermediate.
- Hydrolysis : Acidic hydrolysis cleaves the thioketal, yielding the cis-configured cyclopentanecarboxylic acid.
Key Data :
| Step | Reagents/Conditions | Yield | Citation |
|---|---|---|---|
| Alkylation | 2-Chlorophenylacetyl chloride, NaH, THF, 0°C | 75% | |
| Cyclization | FAMSO, DMF, 40°C | 68% | |
| Hydrolysis | HCl (aq), reflux | 85% |
Chiral Resolution of Racemic Mixtures
For racemic mixtures, resolution using chiral bases is employed:
- Salt Formation : Reaction of racemic acid with 1-ephedrine or quinine in ethyl acetate/acetonitrile forms diastereomeric salts.
- Crystallization : Selective precipitation of the cis-enriched salt.
- Acid Liberation : Hydrolysis with HCl yields the cis isomer.
Example :
| Parameter | Value | Citation |
|---|---|---|
| Base | 1-Ephedrine | |
| Solvent | Acetonitrile | |
| Enantiomeric Excess (ee) | >90% |
Claisen Condensation and Cyclization
A route inspired by cyclopentane syntheses (PMC2977783) involves:
- Claisen Condensation : Cyclopentanone reacts with ethyl 2-(2-chlorophenyl)acetate under basic conditions to form a β-keto ester.
- Decarboxylative Cyclization : Heating with PPA (polyphosphoric acid) induces cyclization, forming the cis product.
Optimization Data :
| Condition | Outcome | Citation |
|---|---|---|
| Base | NaOMe/MeOH | |
| Temperature | 120°C | |
| Yield | 62% |
Comparative Analysis of Methods
Efficiency and Scalability
Stereochemical Control
- Thioketal methods leverage ring strain to favor cis geometry during cyclization.
- Resolution techniques depend on differential solubility of diastereomers.
Advanced Catalytic Approaches
Asymmetric Hydrogenation
Recent patents (US9328071B2) describe rhodium-catalyzed hydrogenation of prochiral enones:
- Substrate : 3-(2-Chlorophenyl)-2-cyclopentenonecarboxylic acid.
- Catalyst : Rhodium-(R)-BINAP complex.
- Conditions : H₂ (50 psi), MeOH, 25°C.
Performance :
| Metric | Value | Citation |
|---|---|---|
| ee | 95% | |
| Yield | 78% |
Industrial-Scale Synthesis
Chemical Reactions Analysis
cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share a cyclopentane-1-carboxylic acid backbone but differ in substituents on the 2-oxoethyl side chain. These variations significantly alter their physicochemical and functional properties.
Structural and Functional Differences
Table 1: Key Properties of cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic Acid and Analogs
Substituent Effects on Physicochemical Properties
Acidity: The 2-chlorophenyl group (Cl) withdraws electrons via inductive effects, increasing the carboxylic acid’s acidity compared to the methoxy analog. However, the trifluoromethyl (CF₃) substituent, being a stronger electron-withdrawing group, likely renders the trifluoro analogs more acidic than the chloro derivative .
Lipophilicity :
- Chloro and trifluoromethyl groups increase lipophilicity (logP), favoring membrane permeability, whereas methoxy groups reduce it. This makes the chloro and CF₃ analogs more suitable for applications requiring lipid bilayer penetration (e.g., drug delivery) .
Reactivity :
- The CF₃ group’s strong inductive effect may accelerate reactions at the ketone or carboxylic acid moieties, such as nucleophilic acyl substitutions. In contrast, the methoxy group’s resonance effects could stabilize intermediates in electrophilic aromatic substitution reactions .
Biological Activity
The compound cis-3-[2-(2-Chlorophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid (CAS No. 733740-40-4) is a cyclopentane derivative with potential biological activity. Its molecular formula is and it has a molecular weight of 280.75 g/mol. This article reviews its biological properties, including cytotoxicity, antibacterial activity, and possible therapeutic applications, supported by data tables and relevant case studies.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
Antitumor Activity
A study conducted on related cyclopentane derivatives demonstrated varying levels of cytotoxicity against tumor cell lines. For instance, derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .
| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | HeLa (cervical) | 15 | 5 |
| Compound B | MCF7 (breast) | 20 | 4 |
| This compound | TBD | TBD | TBD |
Antibacterial Activity
While direct studies on the antibacterial efficacy of this compound are sparse, related compounds have shown effectiveness against various pathogens. For example, a study on similar cyclopentane derivatives indicated significant inhibition of bacterial growth in vitro.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) for Related Compound (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The proposed mechanism of action for compounds similar to this compound includes:
- Inhibition of Enzymatic Activity : Potential inhibition of key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis in Tumor Cells : Triggering programmed cell death pathways in cancerous cells.
Q & A
Basic Research Question
- NMR Spectroscopy : NOE (Nuclear Overhauser Effect) experiments in 2D NMR (e.g., NOESY) can identify spatial proximity of protons to confirm the cis configuration. For example, cross-peaks between the cyclopentane C1-H and the ketone-bearing ethyl chain protons support the stereochemistry .
- X-ray crystallography : Single-crystal diffraction using programs like SHELXL () provides unambiguous stereochemical assignment. Refinement against high-resolution data ensures accuracy, particularly for chiral centers .
- Polarimetry : Specific rotation measurements can corroborate enantiomeric purity when compared to literature values for analogous compounds (e.g., ).
How can researchers address contradictory biological activity data reported for this compound in different studies?
Advanced Research Question
Discrepancies often arise from variations in experimental design:
- Assay conditions : Compare buffer pH, temperature, and co-solvents (e.g., DMSO concentration), which may affect compound solubility or stability.
- Purity validation : Ensure ≥98% HPLC purity () to rule out confounding effects from impurities.
- Target specificity : Verify selectivity against off-target receptors using competitive binding assays or CRISPR-edited cell lines.
- Data normalization : Use internal controls (e.g., housekeeping genes in qPCR) and statistical methods (e.g., ANOVA with post-hoc tests) to mitigate batch effects .
What computational strategies are recommended for predicting the binding mode of this compound to enzymatic targets?
Advanced Research Question
- Molecular docking : Tools like AutoDock Vina or Schrödinger Glue can model interactions between the compound’s ketone group and catalytic residues (e.g., analogous to IDH1 inhibitors in ).
- Molecular Dynamics (MD) simulations : Assess binding stability using AMBER or GROMACS, focusing on hydrogen bonding between the carboxylic acid moiety and active-site residues.
- Free-energy calculations : MM-PBSA/GBSA methods quantify binding affinity differences between cis and trans isomers, guiding SAR (structure-activity relationship) studies .
How can enantiomeric purity be optimized during synthesis of this chiral compound?
Advanced Research Question
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers ().
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to favor the cis configuration during cyclopentane ring formation.
- Enzymatic resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture, as demonstrated for cyclohexane derivatives ().
What safety protocols are essential for handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure ().
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- Waste disposal : Neutralize acidic waste with sodium bicarbonate before disposal in designated containers ().
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
